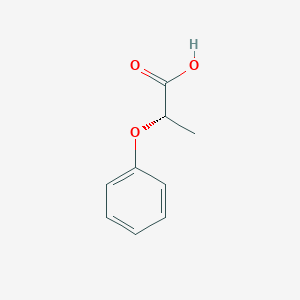

(S)-2-Phenoxypropionic acid

Vue d'ensemble

Description

(S)-2-Phenoxypropionic acid is an organic compound characterized by the presence of a phenoxy group attached to a propionic acid moiety This compound is notable for its chiral center, which imparts specific stereochemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenoxypropionic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-2-chloropropionic acid.

Nucleophilic Substitution: The (S)-2-chloropropionic acid undergoes a nucleophilic substitution reaction with phenol in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: The same nucleophilic substitution reaction is scaled up using industrial reactors.

Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Continuous Processing: Continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-Phenoxypropionic acid can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are used in the presence of catalysts like iron(III) chloride.

Major Products:

Oxidation: Quinones or phenolic derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Nitro or halogenated phenoxypropionic acids.

Applications De Recherche Scientifique

Sweet Taste Inhibition

(S)-2-Phenoxypropionic acid has been studied for its role as an inhibitor of the human sweet taste receptor. Research indicates that derivatives of this compound, such as lactisole, interact with specific residues in the receptor's structure, leading to a reduction in sweet taste perception. Molecular dynamics simulations have shown that these interactions are primarily mediated by the carboxyl groups of the compounds involved .

Key Findings:

- Inhibitory effects on sweet taste receptors.

- Structural insights into receptor-ligand interactions.

Anti-inflammatory Properties

Studies have suggested that this compound exhibits anti-inflammatory effects, potentially useful in treating conditions such as arthritis. The compound's mechanism appears to involve modulation of inflammatory pathways, although further research is required to elucidate its full therapeutic potential .

Herbicide Development

This compound serves as a precursor in the synthesis of herbicides that target grassy weeds. Its derivatives have been shown to possess selective herbicidal activity, making them valuable in agricultural settings. For instance, R-2-(4-hydroxyphenoxy)propionic acid is synthesized from this compound and is effective against specific weed species .

Table 1: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Target Weeds | Selectivity |

|---|---|---|---|

| R-HPPA | R-2-(4-hydroxyphenoxy)propionic acid | Grassy weeds | High |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Broadleaf weeds | Moderate |

Biotransformation Studies

Recent advancements have highlighted the role of this compound in biotransformation processes. It serves as a substrate for microbial enzymes that convert it into more complex molecules with potential industrial applications. For example, studies have demonstrated its use in producing R-HPPA through biotransformative pathways involving specific microbial strains .

Case Study: Biotransformation of this compound

- Microorganism Used: Candida cylindracea

- Process: Esterification and conversion to R-HPPA

- Yield: Comparable to standard production methods

Mécanisme D'action

The mechanism of action of (S)-2-Phenoxypropionic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can act as an inhibitor of enzymes such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis.

Molecular Pathways: It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

(S)-2-Phenoxypropionic acid can be compared with other similar compounds, such as:

®-2-Phenoxypropionic Acid: The enantiomer of this compound, which may exhibit different biological activities and properties.

Phenoxyacetic Acid: A structurally similar compound with a different side chain, used in the synthesis of herbicides.

2-Phenoxybutyric Acid: Another analog with an extended carbon chain, studied for its distinct chemical and biological properties.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and makes it a valuable chiral building block in organic synthesis.

Activité Biologique

(S)-2-Phenoxypropionic acid (PPA) is a chiral compound with significant biological activity, particularly in the fields of pharmacology and environmental science. Its structure, characterized by an aromatic ether and a carboxylic acid, positions it as a compound of interest for various applications, including herbicides and anti-inflammatory agents. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, biodegradation studies, and pharmacological evaluations.

- Chemical Formula : C9H10O3

- Molecular Weight : 166.175 g/mol

- Melting Point : 112-115 °C

- Boiling Point : 265 °C

Anti-inflammatory Properties

Research has demonstrated that PPA exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. A study showed that certain derivatives of phenoxypropionic acids, including PPA, displayed potent COX-2 inhibitory activity with IC50 values ranging from 0.06 to 0.09 μM, indicating their potential as therapeutic agents for inflammation-related conditions .

Table 1: COX-2 Inhibition Potency of Phenoxypropionic Acid Derivatives

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| PPA | 0.06–0.09 | Moderate |

| Mefenamic Acid | 1.98 | Low |

| Celecoxib | 0.05 | High |

This selectivity towards COX-2 over COX-1 suggests that PPA derivatives may reduce inflammation with a lower risk of gastrointestinal side effects typical of non-selective NSAIDs.

Anticancer Potential

PPA has also been investigated for its role in enhancing the solubility of anticancer drugs. A study highlighted its effectiveness in solubilizing XK-469 and other structurally related anticancer drugs, potentially improving their bioavailability and therapeutic efficacy .

Environmental Impact and Biodegradation

The biodegradation of PPA and its enantiomers has been a subject of study due to its implications in environmental chemistry. Research indicates that the (R)-enantiomer of PPA is preferentially degraded over the (S)-enantiomer when incubated with activated sludge, suggesting ecological consequences for the persistence of these compounds in aquatic environments .

Table 2: Biodegradation Rates of PPA Enantiomers

| Enantiomer | Days to Complete Degradation | % Remaining After 47 Days |

|---|---|---|

| (R) | 24 | 0% |

| (S) | 47 | ~30% |

This differential degradation can lead to an accumulation of the more persistent enantiomer in ecosystems, raising concerns about long-term environmental effects.

Case Studies

- Case Study on COX-2 Inhibition : A series of experiments evaluated various phenoxypropionic acid derivatives for their anti-inflammatory effects in vivo. Compounds derived from PPA significantly reduced paw thickness in animal models without causing gastric ulcers, demonstrating their therapeutic potential .

- Biodegradation Study : An investigation into the aerobic biodegradation of several phenoxyalkanoic acids revealed that PPA was completely metabolized within 47 days under specific conditions. The study emphasized the importance of understanding the degradation pathways to mitigate environmental risks associated with these compounds .

Propriétés

IUPAC Name |

(2S)-2-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXERGJJQSKIUIC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354540 | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-23-8 | |

| Record name | (-)-2-Phenoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Phenoxypropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-phenoxy-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of (S)-2-phenoxypropionic acid influence its interactions with biological targets?

A1: While the provided abstracts don't delve into specific biological targets of this compound, they highlight the significance of stereochemistry in biological interactions. The sequence rule, used to assign R/S configurations, can sometimes be misleading in a biological context. For example, a simple substitution of phenyl with phenoxy in 2-phenylpropionic acid (a common NSAID) changes its configuration from R to S according to the sequence rule, despite no change in the relative positions of substituents []. This highlights that even small changes in stereochemistry can significantly impact a molecule's biological activity and target interactions.

Q2: What insights do crystallographic studies provide about the structural features and intermolecular interactions of this compound?

A2: Crystallographic analysis of a co-crystal containing this compound reveals key structural features []. The study confirms the existence of (S)-alanine in its zwitterionic form within the crystal lattice. Notably, the carboxyl group of this compound participates in hydrogen bonding interactions with the (S)-alanine zwitterion, forming a layered structure. This arrangement, characterized by N+—H⋯O=C and O—H⋯O− hydrogen bonds, leads to the formation of a distinct (S,S)-homochiral layer within the crystal [].

Q3: Are there any applications of this compound or its derivatives in enantioselective catalysis?

A3: While the provided abstracts don't directly address the use of this compound as a catalyst, they highlight its potential in enantioselective processes. One study explores the kinetic resolution of racemic naproxen methyl ester and racemic 2-phenoxypropionic acid methyl ester using a Candida rugosa lipase encapsulated within a calix[4]arene-adorned sporopollenin matrix []. The results demonstrate significant enantioselectivity towards the (R) enantiomers of both substrates, showcasing the potential of enzymatic approaches for separating enantiomers of 2-phenoxypropionic acid derivatives [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.